2-Iodo-N-methylbenzamide

Description

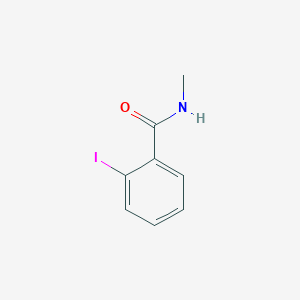

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZYFJIGUQHFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346864 | |

| Record name | 2-Iodo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58084-22-3 | |

| Record name | 2-Iodo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-N-methylbenzamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and applications of 2-Iodo-N-methylbenzamide.

Introduction: Strategic Importance in Synthesis

This compound is a halogenated aromatic amide that has garnered significant attention as a versatile intermediate in organic synthesis. Its structure, featuring an ortho-iodine atom on the benzene ring and an N-methylamide group, provides two key points of reactivity. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, making it a valuable building block in the construction of complex molecular architectures. This strategic importance is most notable in the field of medicinal chemistry, where it serves as a key precursor for pharmacologically active molecules.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These properties dictate choices regarding solvents, reaction temperatures, and purification methods. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 58084-22-3 | [1][2][3][4] |

| Molecular Formula | C₈H₈INO | [1][3][4] |

| Molecular Weight | 261.06 g/mol | [1][2][3][4] |

| Appearance | Solid (form may vary) | [5] |

| Melting Point | 125 - 128 °C (257 - 262 °F) | [6] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [1][4] |

| logP (Octanol/Water Partition Coeff.) | 1.6508 | [4] |

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application in further synthetic steps. A common and effective method involves the amidation of 2-iodobenzoic acid.

Conceptual Synthesis Workflow

The transformation from a carboxylic acid to a primary or secondary amide is a fundamental process in organic chemistry. The chosen methodology must activate the carboxylic acid for nucleophilic attack by the amine, in this case, methylamine.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Amidation of 2-Iodobenzoic Acid

This protocol describes a robust method for synthesizing this compound via an acyl chloride intermediate.

Materials:

-

2-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine solution (e.g., 40% in H₂O or 2M in THF)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Activation (Acyl Chloride Formation):

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, ~5.0 eq), which also serves as the solvent.

-

Causality Insight: Using SOCl₂ in excess ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride. The byproducts, SO₂ and HCl, are gaseous and are easily removed, driving the reaction to completion.

-

Heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution.

-

After completion, remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step should be performed in a well-ventilated fume hood.

-

-

Amidation:

-

Dissolve the crude 2-iodobenzoyl chloride residue in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath. Causality Insight: This cooling is critical to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine, preventing side reactions.

-

In a separate flask, prepare a solution of methylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.

-

Add the methylamine/base solution dropwise to the stirring acyl chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the acyl chloride.

-

-

Work-up and Purification:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality Insight: The acid wash removes excess amine and base, while the bicarbonate wash removes any unreacted acidic starting material.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (using a hexanes/ethyl acetate gradient) or recrystallization to yield pure this compound.

-

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented here are representative of what is expected for a successfully synthesized and purified sample.

| Technique | Expected Peaks / Signals |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.9 ppm), N-H proton (broad singlet, may be exchangeable), and N-methyl protons (singlet or doublet if coupled to N-H, ~2.9 ppm). |

| ¹³C NMR | Carbonyl carbon (~168 ppm), aromatic carbons (including the carbon bearing the iodine at a characteristic upfield shift, ~95 ppm, and others in the ~128-140 ppm range), and the N-methyl carbon (~26 ppm).[1] |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=O (amide I band) stretch (~1640 cm⁻¹), and N-H bend (amide II band) (~1540 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 261.[1][7] |

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in drug development stems from the reactivity of its carbon-iodine bond. This bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for constructing the complex scaffolds of modern pharmaceuticals.

Key Applications in Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing new aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This versatility allows chemists to strategically build out molecular complexity from a common, readily available starting material.

Caption: Synthetic utility of this compound.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazards: this compound is harmful if swallowed and is suspected of causing genetic defects.[6] It may also cause skin and eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[6][9]

-

Handling: Use in a well-ventilated area or a fume hood.[8] Avoid generating dust.[8] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry place, protected from light, and in a tightly sealed container.[4] Store locked up.[6]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[6]

Conclusion

This compound is a synthetically valuable building block, primarily due to the strategic placement of the iodo group, which facilitates a wide range of palladium-catalyzed cross-coupling reactions. Its well-defined physicochemical properties and established synthetic routes make it a reliable and crucial intermediate for researchers in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in the development of novel and complex molecules.

References

- 1. This compound | C8H8INO | CID 615852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 58084-22-3 | ICA08422 [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mzCloud – 2 Iodo N methylbenzamide [mzcloud.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-Iodo-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the strategic importance of versatile building blocks cannot be overstated. 2-Iodo-N-methylbenzamide (CAS No. 58084-22-3), a seemingly unassuming halogenated aromatic amide, represents a pivotal intermediate for the construction of complex molecular architectures. The presence of an ortho-iodo group on the benzamide scaffold provides a reactive handle for a multitude of powerful cross-coupling reactions, while the N-methylamide moiety influences solubility and conformational properties. This guide offers an in-depth exploration of its synthesis, characterization, and critical applications, providing researchers with the technical insights required to leverage this compound's full potential in drug discovery and materials science.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research. The key characteristics of this compound are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 58084-22-3 | [1] |

| Molecular Formula | C₈H₈INO | [1] |

| Molecular Weight | 261.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzamide, 2-iodo-N-methyl- | [1] |

| Calculated LogP | 1.65 | [2] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Section 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its use in subsequent applications. The most direct and common synthetic route proceeds via the amidation of 2-iodobenzoyl chloride with methylamine.

Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 2-iodobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The second step is the nucleophilic acyl substitution, where the generated 2-iodobenzoyl chloride is reacted with methylamine to form the desired amide product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established chemical principles for amide synthesis from acyl chlorides.[3][4]

Materials:

-

2-Iodobenzoyl chloride (1.0 equiv.)

-

Methylamine (solution in THF or water, or as hydrochloride salt) (1.5 equiv.)

-

Triethylamine (or another suitable base if using methylamine hydrochloride) (2.0 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add methylamine solution or a suspension of methylamine hydrochloride and triethylamine in anhydrous DCM.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 2-iodobenzoyl chloride (1.0 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred methylamine mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Validation

Confirmation of the structure and purity of the synthesized this compound is achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic doublet for the N-methyl protons (around 2.9-3.1 ppm), a multiplet for the N-H proton (which may be broad), and a set of multiplets in the aromatic region (approx. 7.0-7.9 ppm) corresponding to the four protons on the disubstituted benzene ring.

-

¹³C NMR: The carbon NMR will display signals for the methyl carbon, the amide carbonyl carbon (typically downfield), and the six aromatic carbons (two of which are quaternary).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong C=O (amide I) stretching band around 1640-1660 cm⁻¹ and an N-H stretching band around 3300-3350 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight (261.06 g/mol ).

Section 3: Applications in Advanced Synthesis

The true value of this compound lies in its utility as a versatile precursor, particularly in the field of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than corresponding C-Br or C-Cl bonds, making it highly reactive in the oxidative addition step of catalytic cycles, which is often rate-limiting.[5]

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of named reactions that are foundational to modern drug discovery.[6] These reactions allow for the modular construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds at the ortho-position of the benzamide.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, leading to aryl alkynes.[7]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more complex aniline derivatives.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

-

Copper-Catalyzed Ullmann-type Reactions: Used for C-N, C-O, and C-S bond formation.

Caption: Key cross-coupling reactions utilizing this compound.

Precursor for Heterocycle Synthesis

The reactivity of this compound makes it a key starting material for constructing heterocyclic systems. For instance, it has been used in palladium-catalyzed reactions followed by intramolecular cyclization to synthesize functionalized isoindolin-1-ones.[4][7] This strategy is highly valuable for generating scaffolds of pharmaceutical interest.

Role in Photochemical and Radical Reactions

Recent studies have demonstrated the utility of this compound in photo-induced reactions. It can serve as a precursor to aryl radicals under visible light irradiation, which can then participate in multicomponent reactions to form complex products like unsymmetrical 1,2-diamines. It has also been employed in studies of intramolecular radical aromatic substitution.

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is essential when working with this compound and its precursors.

4.1. Hazard Identification

-

Precursors: 2-Iodobenzoic acid can cause skin and serious eye irritation. Thionyl chloride and 2-iodobenzoyl chloride are highly corrosive and react violently with water.

-

Product: this compound may cause skin, eye, and respiratory irritation. Detailed toxicological properties have not been fully investigated.

4.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: All manipulations, especially those involving thionyl chloride and 2-iodobenzoyl chloride, must be performed in a certified chemical fume hood.

-

Inert Atmosphere: For moisture-sensitive reactions, such as the conversion to the acyl chloride and many cross-coupling reactions, use standard Schlenk line or glovebox techniques.

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

4.3. Storage

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light.

Conclusion

This compound, CAS 58084-22-3, is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its high reactivity in crucial C-C and C-heteroatom bond-forming reactions provides a reliable and versatile platform for the synthesis of novel compounds. This guide has provided a comprehensive overview of its properties, a robust protocol for its synthesis, and an exploration of its diverse applications. By understanding and applying these principles, researchers can effectively integrate this valuable building block into their synthetic strategies to accelerate the discovery and development of next-generation molecules.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalysis and Sonochemistry: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to 2-Iodo-N-methylbenzamide: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-N-methylbenzamide is a halogenated aromatic amide that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, characterized by an ortho-iodinated phenyl ring coupled to an N-methylated amide group, make it a valuable precursor for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a particular focus on its emerging role in the development of targeted therapeutics.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined molecular structure that dictates its chemical reactivity and physical characteristics.

Molecular Formula: C₈H₈INO[1][2]

Molecular Weight: 261.06 g/mol [1][2]

IUPAC Name: this compound[1]

The molecule consists of a benzene ring substituted with an iodine atom at the ortho position relative to the N-methylbenzamide functional group. The presence of the bulky iodine atom influences the conformation of the amide side chain, leading to specific steric and electronic properties. The amide group itself can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O), which plays a crucial role in its interaction with biological targets.

A summary of its key computed physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Weight | 261.06 g/mol | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

The crystal structures of closely related compounds, 2-iodobenzamide and 2-iodo-N-phenylbenzamide, reveal that the aromatic ring is inclined with respect to the plane of the amide group.[3] In these structures, intermolecular interactions such as N—H⋯O hydrogen bonds and C—I⋯π(ring) interactions are significant in stabilizing the crystal packing.[3] It is plausible that similar intermolecular forces govern the solid-state structure of this compound.

Synthesis of this compound

This compound can be synthesized from commercially available starting materials. A common and effective method involves the amidation of 2-iodobenzoic acid or its activated derivatives.

Experimental Protocol: Synthesis via Acyl Chloride

This two-step protocol involves the initial conversion of 2-iodobenzoic acid to its more reactive acyl chloride, followed by reaction with methylamine.

Step 1: Synthesis of 2-Iodobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-iodobenzoyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate flask, dissolve methylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the crude 2-iodobenzoyl chloride (1.0 eq) dropwise to the stirred methylamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the N-methyl protons, and the amide proton. Based on the analysis of a closely related compound, 2-amino-5-iodo-N-methylbenzamide, the following assignments can be predicted:

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.0-8.0 ppm. The ortho-iodine atom will influence the chemical shifts of the adjacent protons.

-

Amide Proton (N-H): A broad singlet or a doublet (if coupled to the N-methyl protons) typically downfield, around δ 8.2-8.3 ppm.[4]

-

N-Methyl Protons (N-CH₃): A singlet or a doublet (if coupled to the amide proton) in the upfield region, around δ 2.7 ppm.[4]

It is important to note that hindered rotation around the amide C-N bond can sometimes lead to the observation of rotamers at room temperature, which would result in a doubling of the N-methyl and other signals.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Key expected signals include:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-170 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals in the range of δ 120-140 ppm. The carbon atom attached to the iodine (C-I) will show a characteristic upfield shift due to the heavy atom effect.

-

N-Methyl Carbon (N-CH₃): A signal in the upfield region, around δ 26 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretching vibration |

| ~1640 | Strong, sharp | C=O (Amide I band) stretching vibration[3] |

| ~1540 | Medium | N-H bending (Amide II band) vibration[3] |

| ~750 | Strong | C-H out-of-plane bending for ortho-disubstituted benzene ring[3] |

Applications in Drug Discovery and Development

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound, as a readily functionalizable derivative, serves as a valuable starting material for the synthesis of novel therapeutic agents.

Precursor for PARP Inhibitors

A significant application of the 2-iodobenzamide scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][6] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations.[7]

The iodine atom in this compound can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a variety of substituents. This allows for the systematic exploration of the chemical space around the benzamide core to optimize binding to the PARP active site and improve pharmacological properties. The N-methylbenzamide moiety itself can engage in key hydrogen bonding interactions within the nicotinamide binding pocket of PARP enzymes.

Anti-inflammatory Properties

Preliminary studies have suggested that this compound exhibits anti-inflammatory properties by inhibiting prostaglandin synthesis. It has also been used as a model system for studying inflammatory diseases due to its high nucleophilic attack rate and its ability to react with palladium complexes in stereoselective reactions.[1]

Safety and Handling

-

Hazards: May be harmful if swallowed.[8] May cause skin and eye irritation.[9]

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[10]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed.[10]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[8] If swallowed, seek medical attention.[8]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an excellent starting material for the construction of complex molecules, including potent enzyme inhibitors for targeted cancer therapy. A thorough understanding of its synthesis, spectroscopic properties, and safe handling is essential for researchers and scientists seeking to leverage its potential in their drug discovery and development endeavors.

References

- 1. This compound | C8H8INO | CID 615852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. angenechemical.com [angenechemical.com]

- 10. actylislab.com [actylislab.com]

Technical Guide: Strategic Synthesis of 2-Iodo-N-methylbenzamide from 2-Iodobenzoic Acid

Abstract

This guide provides an in-depth examination of the synthetic conversion of 2-iodobenzoic acid to 2-Iodo-N-methylbenzamide, a valuable intermediate in medicinal chemistry and materials science. We dissect two primary, field-proven methodologies: the activation of the carboxylic acid via an acyl chloride intermediate and the direct amide coupling facilitated by carbodiimide reagents. The narrative emphasizes the mechanistic rationale behind each approach, offering researchers and development professionals the critical insights needed for procedural optimization and troubleshooting. Detailed experimental protocols, purification strategies, and characterization benchmarks are provided to ensure reproducible and high-fidelity synthesis.

Introduction and Strategic Overview

The synthesis of amide bonds is one of the most fundamental and frequently performed transformations in organic chemistry, particularly within drug development.[1][2] The target molecule, this compound, incorporates a sterically demanding ortho-substituted aromatic ring, presenting unique challenges and considerations for efficient coupling.

The direct condensation of a carboxylic acid (2-iodobenzoic acid) and an amine (methylamine) is thermodynamically unfavorable under standard conditions. This is due to the competing acid-base reaction, which forms a non-reactive ammonium carboxylate salt.[3][4] Therefore, the core of any successful amide synthesis strategy lies in the activation of the carboxylic acid's carbonyl group, transforming the hydroxyl into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[4][5]

This guide will detail two robust pathways to achieve this activation:

-

Method A: The Acyl Chloride Pathway. A classic, high-yielding two-step approach involving the conversion of the carboxylic acid to a highly reactive acyl chloride, which is subsequently reacted with the amine.

-

Method B: The Carbodiimide Coupling Pathway. A milder, one-pot method utilizing a coupling reagent to facilitate direct amide bond formation without the need to isolate a reactive intermediate.

Each method offers distinct advantages regarding reaction conditions, substrate compatibility, and byproduct management, which will be explored in the subsequent sections.

Mechanistic Foundations of Carboxylic Acid Activation

A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and mitigating potential side reactions.

Method A: Acyl Chloride Formation and Amination

This strategy proceeds in two discrete stages. The initial and critical step is the activation of 2-iodobenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[6][7]

Mechanism: The reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride.[8] This is followed by the departure of a chloride ion. The resulting intermediate then collapses, driven by the formation of stable gaseous byproducts (sulfur dioxide and hydrogen chloride), to yield the highly electrophilic 2-iodobenzoyl chloride.[8] This acyl chloride is then readily attacked by methylamine in a subsequent step to form the desired amide.

Caption: Mechanism of amide synthesis via an acyl chloride intermediate.

Method B: Carbodiimide-Mediated Coupling

Carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that facilitate amide bond formation in a one-pot process.[3][4]

Mechanism: The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is essentially a carboxylic ester with an excellent leaving group. The amine then performs a nucleophilic attack on the carbonyl carbon of this activated intermediate, forming a tetrahedral intermediate which collapses to the stable amide product and a urea byproduct (e.g., dicyclohexylurea).[3][9] A potential side reaction is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can reduce the overall yield.[9][11]

Caption: Mechanism of carbodiimide-mediated amide coupling.

Experimental Protocols & Data

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Reagent & Product Data Summary

For a hypothetical reaction starting with 10.0 g of 2-iodobenzoic acid:

| Compound | Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 2-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 1.0 | 10.0 g (40.3 mmol) |

| Thionyl Chloride (Method A) | SOCl₂ | 118.97 | 2.0 | 9.59 g (80.6 mmol) |

| DCC (Method B) | C₁₃H₂₂N₂ | 206.33 | 1.1 | 9.15 g (44.3 mmol) |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 1.2 | 3.76 mL (48.4 mmol) |

| Product: this compound | C₈H₈INO | 261.06 | - | Theoretical Yield: 10.52 g |

Protocol A: Synthesis via Acyl Chloride

Safety Note: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step 1: Formation of 2-Iodobenzoyl Chloride

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzoic acid (10.0 g, 40.3 mmol).

-

In the fume hood, carefully add thionyl chloride (5.9 mL, 80.6 mmol, 2.0 eq.). A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Heat the reaction mixture to reflux (approx. 80°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). This yields the crude 2-iodobenzoyl chloride as an oil or low-melting solid, which is used immediately in the next step.

Step 2: Amidation with Methylamine

-

Dissolve the crude 2-iodobenzoyl chloride in 50 mL of an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask cooled in an ice bath (0°C).

-

In a separate beaker, prepare a solution of aqueous methylamine (40%, 4.2 mL, 48.4 mmol, 1.2 eq.) and a tertiary amine base like triethylamine (8.4 mL, 60.5 mmol, 1.5 eq.) in 20 mL of DCM. The additional base neutralizes the HCl byproduct.

-

Add the methylamine solution dropwise to the stirred acyl chloride solution at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess amines), 50 mL of saturated NaHCO₃ solution (to remove any unreacted acid), and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol B: One-Pot Carbodiimide Coupling

Step 1: Amide Coupling Reaction

-

To a 250 mL round-bottom flask, add 2-iodobenzoic acid (10.0 g, 40.3 mmol), 100 mL of dichloromethane (DCM), and a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (9.15 g, 44.3 mmol, 1.1 eq.) to the solution.

-

Slowly add aqueous methylamine (40%, 4.2 mL, 48.4 mmol, 1.2 eq.) to the stirred mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form.

Step 2: Workup and Purification

-

Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU. Wash the solid with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization

Purification by Recrystallization

The crude product obtained from either method can be effectively purified by recrystallization to yield a white crystalline solid.

-

Dissolve the crude solid in a minimum amount of hot ethyl acetate.

-

Slowly add a non-polar solvent like hexanes until the solution becomes cloudy.

-

Reheat the solution gently until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[12][13]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum.

Characterization

The identity and purity of the final product must be confirmed through analytical methods.

-

Melting Point: Compare the experimentally determined melting point with the literature value.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹) and the amide C=O stretch (around 1640-1660 cm⁻¹).[14]

-

NMR Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the N-H proton (a broad singlet), and the N-methyl group (a doublet due to coupling with the N-H proton, which may collapse to a singlet upon D₂O exchange).

-

¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons (including the carbon bearing the iodine), and the methyl carbon.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 261.06 g/mol .[15]

Concluding Remarks and Workflow Validation

The synthesis of this compound from 2-iodobenzoic acid is a robust process achievable through multiple well-established pathways. The acyl chloride method is often higher yielding but requires harsher conditions and the handling of thionyl chloride. The carbodiimide method is milder and more suitable for sensitive substrates, though it necessitates the removal of a urea byproduct.

The self-validating nature of these protocols is embedded in the purification and characterization steps. A sharp melting point, clean NMR spectra consistent with the expected structure, and a correct mass spectrometry reading collectively confirm the successful synthesis and high purity of the target compound, thereby validating the entire experimental workflow.

Caption: General experimental workflow for synthesis and validation.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. iris.uniss.it [iris.uniss.it]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C8H8INO | CID 615852 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Application of 2-Iodo-N-methylbenzamide in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns.[1] 2-Iodo-N-methylbenzamide, a seemingly simple molecule, has emerged as a powerful and versatile starting material for the synthesis of a diverse array of biologically active compounds. Its utility stems from the strategic placement of an iodine atom on the aromatic ring, which serves as a versatile handle for a multitude of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical exploration of the potential applications of this compound, with a primary focus on its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and its potential in the realm of anti-inflammatory agents.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₈INO | [2] |

| Molecular Weight | 261.06 g/mol | [2] |

| CAS Number | 58084-22-3 | [2] |

| Appearance | Off-white to pale yellow crystalline powder | Commercially available |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol | General chemical knowledge |

| SMILES | CNC(=O)C1=CC=CC=C1I | [2] |

The presence of the N-methylbenzamide moiety provides a core structure that is frequently observed in bioactive molecules, while the ortho-iodine atom is the key to its synthetic versatility.

Core Application: A Gateway to Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway.[3] In cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a highly effective class of anticancer drugs.[3] The benzamide scaffold is a well-established pharmacophore for PARP inhibition, and this compound serves as an ideal precursor for the synthesis of potent PARP inhibitors.

The Benzamide Pharmacophore in PARP Inhibition

The N-methylbenzamide portion of the molecule is crucial for its interaction with the PARP active site. The amide N-H group and the carbonyl oxygen can form key hydrogen bonds with amino acid residues in the nicotinamide binding pocket of the enzyme, mimicking the natural substrate NAD+.

Synthetic Strategy: Leveraging the 2-Iodo Position for Diversity

The true power of this compound lies in the ability to functionalize the 2-position of the benzamide ring through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents that can interact with other regions of the PARP active site, thereby modulating potency and selectivity.

Experimental Workflow: Synthesis of PARP Inhibitor Scaffolds from this compound

Below is a generalized workflow illustrating the use of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate a library of diverse PARP inhibitor candidates.

Caption: Synthetic workflow for generating diverse PARP inhibitor candidates.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for palladium-catalyzed cross-coupling reactions and are tailored for the use of this compound as a starting material.[4][5]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-N-methylbenzamides

-

Rationale: This reaction is a powerful method for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl groups at the 2-position. These groups can occupy a hydrophobic pocket in the PARP active site, enhancing binding affinity.

-

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

K₂CO₃ (2.0 equivalents)

-

Dioxane/Water (4:1)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add the dioxane/water solvent mixture via syringe.

-

Add Pd(PPh₃)₄ (0.05 eq) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-N-methylbenzamides

-

Rationale: This reaction forms a C-N bond, enabling the introduction of primary or secondary amines. The amino group can act as a hydrogen bond donor or acceptor, forming additional interactions with the enzyme.

-

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (0.02 equivalents)

-

XPhos (0.04 equivalents)

-

NaOtBu (1.4 equivalents)

-

Toluene

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), NaOtBu (1.4 eq), and XPhos (0.04 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add toluene, followed by the amine (1.2 eq) and Pd₂(dba)₃ (0.02 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Potential Application in Anti-Inflammatory Drug Discovery

Preliminary studies have indicated that this compound possesses anti-inflammatory properties through the inhibition of prostaglandin synthesis.[6] Furthermore, the broader class of benzamides has been shown to exert anti-inflammatory effects by inhibiting the transcription factor NF-κB.[7]

Mechanism of Action in Inflammation

Inflammation is a complex biological response involving the production of various mediators, including prostaglandins and cytokines.

Signaling Pathway: Inhibition of Pro-inflammatory Pathways by Benzamide Derivatives

Caption: Potential anti-inflammatory mechanism of this compound derivatives.

Synthetic Strategy for Anti-Inflammatory Agents

The same synthetic strategies employed for generating PARP inhibitors can be applied to create libraries of compounds for screening as anti-inflammatory agents. The diverse functionalities introduced at the 2-position can be tailored to interact with the active sites of enzymes like cyclooxygenases (COX) or to interfere with protein-protein interactions in the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a wide range of this compound derivatives is not extensively published, we can infer valuable insights from the broader literature on benzamide-based inhibitors.

| Modification | Potential Impact on Activity | Rationale |

| 2-Aryl Substitution | Increased Potency | The aryl group can engage in π-π stacking or hydrophobic interactions within the target's active site. |

| 2-Heteroaryl Substitution | Improved Potency and Solubility | Heteroatoms can act as hydrogen bond acceptors or donors, and can improve the physicochemical properties of the molecule. |

| 2-Amino Substitution | Enhanced Potency and Selectivity | The amino group can form additional hydrogen bonds and its substitution pattern can be fine-tuned to optimize interactions. |

| N-Methyl Group | Modulated Potency and Permeability | While the N-H of a primary amide is often crucial, the N-methyl group can provide a balance of potency and cell permeability. |

Conclusion and Future Directions

This compound represents a highly valuable and strategically important building block in medicinal chemistry. Its amenability to a wide range of chemical modifications, particularly at the 2-position, makes it an ideal starting point for the discovery of novel therapeutics. The demonstrated relevance of the benzamide scaffold in PARP inhibition and the emerging potential in anti-inflammatory research highlight the broad applicability of this compound. Future research should focus on the systematic exploration of the chemical space accessible from this compound, coupled with robust biological evaluation, to unlock its full therapeutic potential.

References

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. This compound | C8H8INO | CID 615852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 58084-22-3 | ICA08422 [biosynth.com]

- 7. Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

Preamble: Navigating the Frontiers of Benzamide Research

An In-depth Technical Guide to the Investigation of the Anti-inflammatory Properties of 2-Iodo-N-methylbenzamide

To our fellow researchers, scientists, and drug development professionals, this document serves as a specialized guide into the potential anti-inflammatory properties of this compound. A comprehensive review of current scientific literature reveals that while the broader class of benzamides has demonstrated significant pharmacological activities, including anti-inflammatory effects, this compound remains a largely unexplored entity in this context.[1][2] This guide, therefore, is structured as a forward-looking roadmap for its investigation. We will leverage established principles from related benzamide derivatives and general inflammatory research to propose a robust framework for elucidating the therapeutic potential of this specific molecule. Our approach is grounded in scientific integrity, proposing a self-validating system of inquiry from mechanism hypothesis to experimental validation.

Introduction: The Rationale for Investigating this compound

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3] Aromatic amides, the chemical class to which this compound belongs, are known to possess anti-inflammatory properties.[2] Furthermore, studies on related N-substituted benzamides have pointed towards a potent anti-inflammatory mechanism.[1] The specific structural features of this compound, including the iodine substitution on the benzene ring and the N-methyl group on the amide, present a unique chemical entity that warrants investigation for its potential to modulate inflammatory pathways.[4] This guide outlines the logical progression for such an investigation, from postulating a mechanism of action to designing and executing preclinical validation studies.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Based on studies of other benzamide and nicotinamide compounds, a plausible primary mechanism of anti-inflammatory action for this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[5]

The proposed mechanism posits that this compound may interfere with the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would result in NF-κB being sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of inflammatory mediators.

Caption: Proposed NF-κB inhibitory pathway for this compound.

Experimental Protocols for Validation

A tiered approach, beginning with in vitro assays and progressing to in vivo models, is recommended to systematically evaluate the anti-inflammatory properties of this compound.

In Vitro Assays

The primary objective of in vitro testing is to determine the compound's efficacy in a controlled cellular environment and to elucidate its mechanism of action.

Cell Line: RAW 264.7 murine macrophage cell line is a well-established model for studying inflammation.

Protocol: Assessment of Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate.

-

Treat with varying concentrations of this compound for 24 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add DMSO to dissolve formazan crystals and measure absorbance at 570 nm. This step is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[6]

-

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

-

Stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the supernatant and mix with Griess reagent.

-

Measure absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.[6]

-

-

Pro-inflammatory Cytokine Measurement (ELISA):

-

Collect supernatants from LPS-stimulated cells treated with the compound.

-

Use commercial ELISA kits to quantify the levels of TNF-α, IL-1β, and IL-6.[6]

-

-

Western Blot Analysis for Protein Expression:

-

Lyse the cells and perform protein quantification.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against COX-2, iNOS, p-IκBα, and NF-κB p65 (total and nuclear fractions).

-

Use appropriate secondary antibodies and a chemiluminescence detection system. This will help confirm the inhibition of specific inflammatory proteins and the NF-κB pathway.

-

In Vivo Models

In vivo studies are essential to confirm the anti-inflammatory efficacy of the compound in a whole-organism context.

Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

Protocol: Carrageenan-Induced Paw Edema Model

This is a standard and well-characterized model of acute inflammation.[7][8]

-

Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

-

Grouping and Dosing:

-

Induction of Inflammation: 30-60 minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[7]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Caption: Experimental workflow for investigating this compound.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison between different concentrations of this compound and the control groups.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound

| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) |

| Control | - | 100 ± 5 | 5 ± 2 | 4 ± 1 |

| LPS Control | - | 98 ± 4 | 100 | 100 |

| Compound + LPS | 1 | 97 ± 5 | 85 ± 6 | 88 ± 7 |

| Compound + LPS | 10 | 95 ± 6 | 55 ± 5 | 60 ± 6 |

| Compound + LPS | 50 | 92 ± 5 | 25 ± 4 | 30 ± 5 |

Table 2: Hypothetical In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Paw Edema Volume at 3h (mL) | % Inhibition |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Positive Control | 10 | 0.40 ± 0.04 | 52.9 |

| Compound | 10 | 0.70 ± 0.06 | 17.6 |

| Compound | 25 | 0.55 ± 0.05 | 35.3 |

| Compound | 50 | 0.42 ± 0.04 | 50.6 |

A dose-dependent reduction in inflammatory markers in vitro and paw edema in vivo, without significant cytotoxicity, would provide strong evidence for the anti-inflammatory potential of this compound.

Future Directions

Should the initial findings be promising, further research should be directed towards:

-

Pharmacokinetic and Toxicological Studies: To assess the ADME (absorption, distribution, metabolism, and excretion) profile and safety of the compound.

-

Chronic Inflammation Models: To evaluate its efficacy in models of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize its potency and selectivity.[9]

References

- 1. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-iodo-N-(2-methylpropyl)benzamide [smolecule.com]

- 4. This compound | C8H8INO | CID 615852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Synthesis and pharmacological evaluation of 2-hydroxymethylbenzamides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Antibacterial Activity of 2-Iodo-N-methylbenzamide

Foreword

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Within this landscape, benzamide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive, forward-looking analysis of the potential antibacterial activity of a specific, yet under-explored molecule: 2-Iodo-N-methylbenzamide. While direct empirical data on this compound is scarce in publicly available literature, this document synthesizes information from structurally related analogs to build a robust scientific case for its investigation. We will delve into the rationale behind its potential efficacy, propose plausible mechanisms of action, and provide detailed, field-proven protocols for its synthesis and antimicrobial evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of new antimicrobial therapies.

The Benzamide Scaffold: A Foundation for Antibacterial Activity

Benzamides are a versatile class of organic compounds characterized by a benzene ring bonded to an amide functional group. This structural motif is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting analgesic, anti-inflammatory, anti-cancer, and cardiovascular effects.[1] Of particular interest is the recurrent observation of antibacterial and antifungal properties across a diverse range of benzamide analogs.[3][4] The inherent chemical stability and the amenability of the benzamide core to synthetic modification make it an attractive starting point for the design of novel antimicrobial agents.

Aromatic amides and N-aryl amides, a closely related class, have a well-documented history of displaying a wide spectrum of pharmacological properties, including use as antibacterial agents.[5] This foundational knowledge provides a strong impetus for the investigation of novel, synthetically accessible benzamide derivatives like this compound.

The Role of Halogenation: Enhancing Biological Activity

The introduction of halogen atoms, particularly iodine, into a pharmacologically active scaffold is a well-established strategy for modulating and often enhancing biological activity. In the context of enzyme inhibitors, the presence and position of a halogen like iodine can significantly influence potency.[6] This enhancement is often attributed to a combination of electronic and steric effects that can promote a more favorable binding conformation with the biological target.[6]

Specifically, in the realm of antimicrobial research, iodo-substituted benzamide derivatives have shown promising results. For instance, 2-Iodo-N-phenylbenzamide has demonstrated antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[7] This precedent strongly suggests that the 2-iodo substitution on the benzamide ring of this compound could be a key determinant of its potential antibacterial activity.

Proposed Antibacterial Spectrum and Mechanism of Action of this compound

Based on the activity of structurally similar compounds, we can hypothesize the potential antibacterial spectrum and mechanisms of action for this compound.

Predicted Spectrum of Activity

It is plausible that this compound will exhibit activity primarily against Gram-positive bacteria. This prediction is based on the observed activity of related compounds. For example, Benzamide, 2,2'-dithiobis[N-methyl-], a compound also containing the N-methylbenzamide moiety, has shown activity against Gram-positive bacteria such as Micrococcus luteus.[8] Furthermore, studies on other benzamide derivatives have demonstrated good activity against several Gram-positive bacteria.[9] While activity against Gram-negative bacteria cannot be entirely ruled out, the outer membrane of these bacteria often presents a significant permeability barrier to many small molecules.

Postulated Mechanisms of Action

The precise molecular target of this compound is yet to be determined. However, based on the mechanisms proposed for related compounds, we can outline several plausible pathways for its antibacterial effect.

-

DNA Interaction and Transcription Inhibition: One compelling hypothesis is that this compound may exert its antibacterial effect by interfering with bacterial DNA. The related compound, 2-Iodo-N-phenylbenzamide, is proposed to inhibit bacterial growth by binding to DNA and preventing transcription.[7] It is conceivable that this compound could function similarly, potentially through intercalation or covalent binding, leading to genotoxic effects within the bacterial cell.[7]

-

Cell Membrane Disruption: An alternative or complementary mechanism could involve the disruption of the bacterial cell membrane. The N-methylbenzamide substructure is present in compounds like Benzamide, 2,2'-dithiobis[N-methyl-], for which the proposed mechanism of action involves interaction with the bacterial cell membrane.[8] The lipophilic nature of the iodinated benzene ring could facilitate the insertion of the molecule into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.

The following diagram illustrates these two potential mechanistic pathways:

Caption: Postulated Mechanisms of Action for this compound.

Experimental Protocols for Synthesis and Evaluation

To facilitate the investigation of this compound, this section provides detailed, step-by-step methodologies for its synthesis and the assessment of its antibacterial activity.

Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the commercially available 2-iodobenzoic acid. The synthesis involves two main steps: conversion of the carboxylic acid to an acyl chloride, followed by amidation with methylamine.

Materials:

-

2-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine (solution in THF or water)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Step-by-Step Protocol:

-

Acyl Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-iodobenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-iodobenzoyl chloride is obtained as an oil or low-melting solid.

-

-

Amidation:

-

Dissolve the crude 2-iodobenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine (approximately 2 equivalents) to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

The following diagram outlines the synthetic workflow:

Caption: Synthetic Workflow for this compound.

Determination of Antibacterial Activity

Standard microbiological techniques can be employed to determine the antibacterial activity of the synthesized this compound.

This method provides a preliminary assessment of antibacterial activity.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Sterile swabs

-

Sterile cork borer

-

Solution of this compound in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a standard antibiotic like gentamicin)

-

Negative control (solvent alone)

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the this compound solution to the wells. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Observation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for MIC determination.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton broth (MHB)

-

Bacterial cultures

-

This compound solution

-

Positive and negative controls

Step-by-Step Protocol:

-

Serial Dilution: Prepare a serial two-fold dilution of the this compound solution in MHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation and Interpretation

The results of the antibacterial assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Antibacterial Activity of this compound

| Test Organism | Gram Stain | Agar Well Diffusion (Zone of Inhibition in mm) | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 18 | 16 |

| Bacillus subtilis | Positive | 20 | 8 |

| Escherichia coli | Negative | 8 | >128 |

| Pseudomonas aeruginosa | Negative | 6 | >128 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.

Conclusion and Future Directions

While further empirical investigation is required, the existing evidence from related benzamide and iodobenzamide compounds provides a strong rationale for exploring the antibacterial potential of this compound. Its straightforward synthesis and the promising activity of its structural analogs make it a compelling candidate for further research.

Future studies should focus on:

-

Broad-spectrum screening: Testing the compound against a wider panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.

-

Mechanism of action studies: Elucidating the precise molecular target(s) of the compound through techniques such as DNA binding assays, membrane potential studies, and transcriptomics.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing a library of related analogs to identify key structural features that contribute to antibacterial activity and to optimize potency.

-

Toxicity assessment: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

The exploration of this compound and its derivatives could pave the way for the development of a new class of antibacterial agents to combat the growing threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy 2-iodo-N-(2-methylpropyl)benzamide [smolecule.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Iodo-N-phenylbenzamide | 15310-01-7 | FI66357 [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 2-Iodo-N-methylbenzamide

Authored by: Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudo-halide, is a workhorse in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryl and heteroaryl structures.[3][4]

This application note provides a detailed and optimized protocol for the Suzuki-Miyaura coupling of 2-iodo-N-methylbenzamide, a versatile building block in medicinal chemistry. The ortho-substitution pattern of this substrate, featuring both a sterically demanding iodo group and a potentially coordinating N-methylamide moiety, presents unique challenges that are not encountered with simpler aryl halides. These challenges primarily manifest as a sluggish oxidative addition step and potential catalyst inhibition, which can lead to low yields and inconsistent results.[5][6]